molecular formula C6H9ClN4O B3334931 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 1004644-55-6

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No. B3334931
CAS RN: 1004644-55-6
M. Wt: 188.61 g/mol
InChI Key: YYGIOJSFYFIUSP-UHFFFAOYSA-N
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Description

“2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide” is a chemical compound with the CAS Number: 1004644-55-6 . It has a molecular weight of 188.62 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrazole compounds, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Physical And Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis and structural analysis of compounds related to "2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide". For instance, the synthesis of new pyrazole derivatives involves the reaction of specific acetohydrazides with various reagents to produce compounds with potential biological activities. The molecular and crystal structures of these compounds are determined using techniques such as single-crystal X-ray diffraction, and their conformations are studied through computational methods like geometry optimizations and frequency calculations (Channar et al., 2019).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds derived from or related to "this compound". Novel indol compounds containing azetidinones and oxadiazoles have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of these compounds in addressing microbial resistance (Sreeramulu & Ashokgajapathiraju, 2014). Additionally, derivatives of 1H-pyrazol-1-yl)acetohydrazide have been synthesized and studied for their antibacterial efficacy against common pathogenic bacteria, highlighting their potential in developing new antibacterial agents (Asif et al., 2021).

Biological Activity Studies

Research into the biological activity of compounds related to "this compound" includes the investigation of their toxic effects on bacteria, with specific derivatives showing higher toxicity and potential as antibacterial agents (Uma et al., 2017). These studies contribute to the understanding of the structure-activity relationships and the development of new therapeutic agents.

Chemical Properties and Reactions

The chemical properties and reactions of derivatives of "this compound" have also been explored. For example, the synthesis of N-acylhydrazones and their structural characterization through NMR spectroscopy have been reported, providing insights into the conformational preferences and chemical behavior of these compounds (Munir et al., 2021).

properties

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O/c1-4-5(7)2-11(10-4)3-6(12)9-8/h2H,3,8H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGIOJSFYFIUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214192
Record name 4-Chloro-3-methyl-1H-pyrazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004644-55-6
Record name 4-Chloro-3-methyl-1H-pyrazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004644-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-1H-pyrazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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